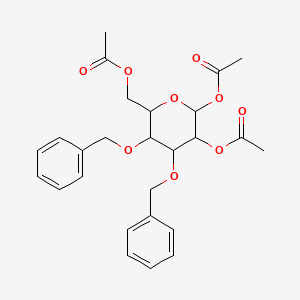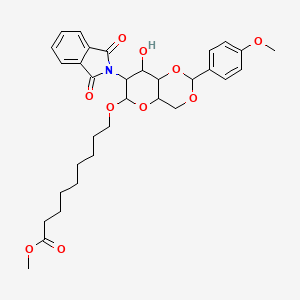
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside is a synthetic compound that has garnered interest in various scientific fields. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple functional groups, making it a versatile molecule for research and industrial applications .
準備方法
The synthesis of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves several steps. The process typically starts with the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group. The methoxycarbonyloctyl chain is then attached through esterification, and the methoxybenzylidene group is introduced via a benzylidene acetal formation reaction. The final product is obtained after deprotection and purification steps .
化学反応の分析
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or carbonyl groups.
科学的研究の応用
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
When compared to similar compounds, 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Deoxy-2-phthalimido-beta-D-glucopyranoside: Lacks the methoxycarbonyloctyl and methoxybenzylidene groups, making it less versatile.
4,6-O-Benzylidene-beta-D-glucopyranoside: Does not contain the phthalimido or methoxycarbonyloctyl groups, limiting its applications.
8-Methoxycarbonyloctyl-beta-D-glucopyranoside: Missing the phthalimido and benzylidene groups, reducing its potential for specific reactions and applications.
特性
IUPAC Name |
methyl 9-[[7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
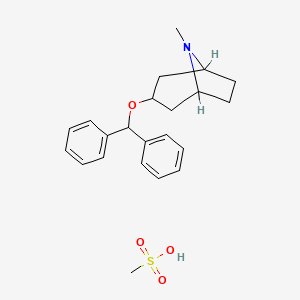
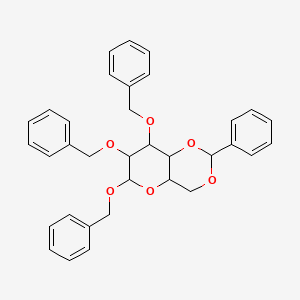
![4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B7795955.png)
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B7795964.png)
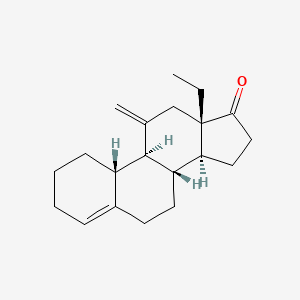
![sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B7795975.png)

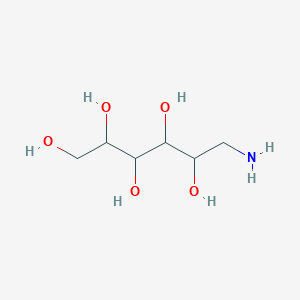
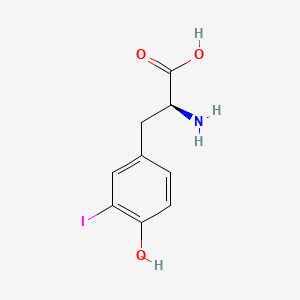

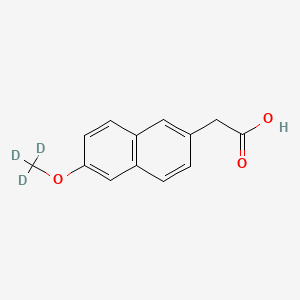

![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)
